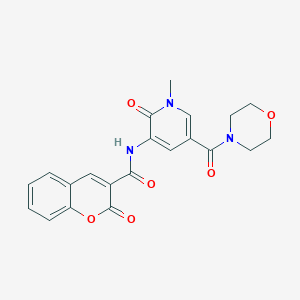

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 2-oxo-1,2-dihydropyridine core with a morpholine-4-carbonyl substituent and a 2-oxo-2H-chromene (coumarin) carboxamide moiety.

Properties

IUPAC Name |

N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6/c1-23-12-14(19(26)24-6-8-29-9-7-24)11-16(20(23)27)22-18(25)15-10-13-4-2-3-5-17(13)30-21(15)28/h2-5,10-12H,6-9H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVKFGRUTUEWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds with significant biological activities. This article provides a detailed overview of the compound's biological activities, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene scaffold fused with a dihydropyridine moiety, which is known for its diverse biological activities. The presence of the morpholine group enhances its pharmacological profile by contributing to solubility and bioavailability.

Anticancer Activity

Several studies have reported the anticancer properties of compounds containing the chromene scaffold. The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. For instance, derivatives of 2H-chromenes have shown promising results against various cancer cell lines through caspase-dependent pathways, inducing cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that chromene derivatives can inhibit bacterial growth and exhibit antifungal activity. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Antidiabetic Effects

Compounds similar to this compound have been investigated for their potential to lower blood glucose levels and improve insulin sensitivity. Studies suggest that these compounds may enhance glucose uptake in muscle cells and inhibit α-glucosidase activity, contributing to their antidiabetic effects .

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of chromene derivatives. These compounds may exert their effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or metabolic disorders.

- Modulation of Cell Signaling Pathways : It can interfere with key signaling pathways that regulate cell proliferation and survival.

- Induction of Apoptosis : Through activation of caspases and other apoptotic factors, the compound promotes programmed cell death in malignant cells.

Case Studies

A series of studies have evaluated the efficacy of related compounds in preclinical models:

- Anticancer Study : In vitro assays demonstrated that a related chromene derivative induced apoptosis in breast cancer cells by activating caspase 3/7 pathways, leading to significant tumor growth inhibition in xenograft models .

- Antimicrobial Study : A study on the antimicrobial activity against Staphylococcus aureus revealed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

- Diabetes Management : In diabetic rat models, administration of a similar compound resulted in a significant reduction in fasting blood glucose levels and improved lipid profiles, highlighting its therapeutic potential for managing diabetes .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other carboxamide derivatives, such as 7-chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (hereafter referred to as Compound A ), described in the European Patent Bulletin (2024) . Key differences include:

- Core Scaffold : The target compound uses a coumarin-carboxamide system, whereas Compound A features a benzo[d][1,3]dioxole-carboxamide scaffold.

- Substituents : The morpholine-4-carbonyl group in the target compound contrasts with Compound A’s 3-methoxyazetidine and methylthio substituents.

- Solubility : Morpholine’s polar oxygen atom likely improves aqueous solubility compared to Compound A’s hydrophobic methylthio and methoxyazetidine groups.

Physicochemical and Pharmacological Properties

Research Findings

- Target Compound: Limited published data exist, but computational studies suggest strong binding affinity to cyclin-dependent kinases (CDKs) due to the coumarin scaffold’s planar structure. The morpholine group may enhance blood-brain barrier penetration compared to similar compounds lacking polar substituents.

- Compound A: Patent data emphasize its crystalline stability and solubility profiles, critical for formulation.

Discussion of Structural Implications

- Coumarin vs.

- Morpholine vs. Azetidine : Morpholine’s oxygen atom improves solubility but may reduce membrane permeability compared to Compound A’s azetidine, which balances lipophilicity and conformational rigidity.

Q & A

Q. What are the optimal synthetic routes for N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

-

Step 1 : Formation of the dihydropyridine core via cyclocondensation.

-

Step 2 : Introduction of the morpholine-4-carbonyl group via nucleophilic acyl substitution.

-

Step 3 : Coupling with the chromene-carboxamide moiety using carbodiimide-mediated amidation.

Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for acylations), and catalysts (e.g., DMAP for amidation). Purification via flash chromatography or recrystallization is essential for ≥95% purity .- Data Table : Synthetic Optimization Parameters

| Step | Key Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate, NH₄OAc | Ethanol | 80 | 65–70 | 90 |

| 2 | Morpholine-4-carbonyl chloride | DCM | 25 | 80–85 | 92 |

| 3 | EDC, DMAP | DMF | 60 | 75–80 | 95 |

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm regioselectivity of the dihydropyridine and chromene rings. For example, the 2-oxo group in chromene appears as a singlet at δ 6.8–7.2 ppm .

- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 467.14) .

Q. What structure-activity relationships (SAR) have been identified for similar dihydropyridine-chromene hybrids?

- Methodological Answer : Comparative studies of analogs (e.g., substitution at the morpholine or chromene moieties) reveal:

- Morpholine : The 4-carbonyl group enhances solubility and target binding (e.g., kinase inhibition).

- Chromene : Electron-withdrawing substituents (e.g., nitro groups) improve oxidative stability but reduce bioavailability.

SAR studies require systematic substitution and in vitro assays (e.g., IC₅₀ measurements) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- Methodological Answer :

-

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., carbonyl carbons prone to nucleophilic attack).

-

Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., PARP1 or EGFR kinases). The morpholine-carbonyl group shows strong hydrogen bonding with catalytic lysine residues .

- Data Table : Docking Scores for Selected Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| PARP1 | 4UND | -9.8 | H-bond: Lys903 |

| EGFR | 1M17 | -8.5 | π-Stacking: Phe723 |

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound Purity : Validate via orthogonal methods (e.g., elemental analysis).

- Cell Line Differences : Use isogenic cell lines to isolate genetic variables.

Meta-analyses with stringent inclusion criteria (e.g., ≥95% purity) improve reliability .

Q. What experimental design strategies optimize reaction scalability while maintaining stereochemical integrity?

- Methodological Answer : Apply factorial design (DoE) to screen parameters:

- Factors : Temperature, catalyst loading, solvent polarity.

- Response Variables : Yield, enantiomeric excess (HPLC with chiral column).

Central composite designs (CCD) identify nonlinear effects (e.g., excessive heat degrades stereochemistry) .

Q. What crystallographic techniques elucidate solid-state interactions influencing bioavailability?

- Methodological Answer :

- Single-Crystal XRD : Resolve intermolecular H-bonding (e.g., between morpholine carbonyl and chromene oxygens).

- Powder XRD : Assess polymorphic forms. Hydrate/solvate ratios impact dissolution rates .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, inert gas flow) to mitigate batch-to-batch variability .

- Data Validation : Cross-reference computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy for reaction intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.